molecular formula C19H19ClFN3OS B4216760 N-(4-chlorophenyl)-1-[(4-fluorophenyl)methylcarbamothioyl]pyrrolidine-2-carboxamide

N-(4-chlorophenyl)-1-[(4-fluorophenyl)methylcarbamothioyl]pyrrolidine-2-carboxamide

Cat. No.: B4216760
M. Wt: 391.9 g/mol
InChI Key: PSQIUXHMGNIUKQ-UHFFFAOYSA-N
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Description

N-(4-chlorophenyl)-1-[(4-fluorophenyl)methylcarbamothioyl]pyrrolidine-2-carboxamide is a complex organic compound characterized by the presence of chlorophenyl and fluorobenzyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-chlorophenyl)-1-[(4-fluorophenyl)methylcarbamothioyl]pyrrolidine-2-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of intermediate compounds, which are then subjected to further reactions to form the final product. Common reagents used in these reactions include chlorinating agents, fluorinating agents, and various catalysts to facilitate the reactions under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes purification steps such as recrystallization or chromatography to isolate the desired product from by-products and impurities.

Chemical Reactions Analysis

Types of Reactions

N-(4-chlorophenyl)-1-[(4-fluorophenyl)methylcarbamothioyl]pyrrolidine-2-carboxamide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed using reducing agents to convert the compound into reduced forms.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various catalysts to facilitate substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are optimized to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted compounds.

Scientific Research Applications

N-(4-chlorophenyl)-1-[(4-fluorophenyl)methylcarbamothioyl]pyrrolidine-2-carboxamide has several scientific research applications, including:

    Chemistry: Used as a reagent or intermediate in organic synthesis to create more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biological molecules.

    Medicine: Investigated for its potential therapeutic properties and as a lead compound for drug development.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-(4-chlorophenyl)-1-[(4-fluorophenyl)methylcarbamothioyl]pyrrolidine-2-carboxamide involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering specific biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include:

Uniqueness

N-(4-chlorophenyl)-1-[(4-fluorophenyl)methylcarbamothioyl]pyrrolidine-2-carboxamide is unique due to its specific combination of functional groups and the resulting chemical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.

Properties

IUPAC Name

N-(4-chlorophenyl)-1-[(4-fluorophenyl)methylcarbamothioyl]pyrrolidine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19ClFN3OS/c20-14-5-9-16(10-6-14)23-18(25)17-2-1-11-24(17)19(26)22-12-13-3-7-15(21)8-4-13/h3-10,17H,1-2,11-12H2,(H,22,26)(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSQIUXHMGNIUKQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N(C1)C(=S)NCC2=CC=C(C=C2)F)C(=O)NC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19ClFN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(4-chlorophenyl)-1-[(4-fluorophenyl)methylcarbamothioyl]pyrrolidine-2-carboxamide
Reactant of Route 2
N-(4-chlorophenyl)-1-[(4-fluorophenyl)methylcarbamothioyl]pyrrolidine-2-carboxamide
Reactant of Route 3
Reactant of Route 3
N-(4-chlorophenyl)-1-[(4-fluorophenyl)methylcarbamothioyl]pyrrolidine-2-carboxamide
Reactant of Route 4
N-(4-chlorophenyl)-1-[(4-fluorophenyl)methylcarbamothioyl]pyrrolidine-2-carboxamide
Reactant of Route 5
N-(4-chlorophenyl)-1-[(4-fluorophenyl)methylcarbamothioyl]pyrrolidine-2-carboxamide
Reactant of Route 6
N-(4-chlorophenyl)-1-[(4-fluorophenyl)methylcarbamothioyl]pyrrolidine-2-carboxamide

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